1-Chloro-1,1-difluoropentan-2-one
Description
1-Chloro-1,1-Difluoro-2-Pentanone is an organic compound with the molecular formula C5H7ClF2O It is a halogenated ketone, characterized by the presence of chlorine and fluorine atoms attached to the carbon backbone
Properties
CAS No. |
6301-95-7 |
|---|---|
Molecular Formula |
C5H7ClF2O |
Molecular Weight |
156.56 g/mol |
IUPAC Name |
1-chloro-1,1-difluoropentan-2-one |
InChI |
InChI=1S/C5H7ClF2O/c1-2-3-4(9)5(6,7)8/h2-3H2,1H3 |
InChI Key |
BTPQMMIQQIDQKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(F)(F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1,1-Difluoro-2-Pentanone can be synthesized through several methods. One common approach involves the halogenation of 2-pentanone. The reaction typically involves the use of chlorine and fluorine sources under controlled conditions to ensure selective substitution at the desired positions. The reaction is often carried out in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of 1-Chloro-1,1-Difluoro-2-Pentanone may involve large-scale halogenation processes. These processes are designed to maximize efficiency and yield while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,1-Difluoro-2-Pentanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution: Products include various substituted pentanones.
Reduction: Products include 1-chloro-1,1-difluoro-2-pentanol.
Oxidation: Products include 1-chloro-1,1-difluoro-2-pentanoic acid.
Scientific Research Applications
1-Chloro-1,1-Difluoro-2-Pentanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1,1-Difluoro-2-Pentanone involves its interaction with molecular targets through its reactive functional groups. The carbonyl group can form hydrogen bonds and interact with nucleophiles, while the halogen atoms can participate in halogen bonding and other interactions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1-Chloro-1,1-Difluoro-2-Pentanol: Similar structure but with an alcohol group instead of a ketone.
1-Chloro-1,1-Difluoro-2,4-Pentanedione: Contains an additional carbonyl group, making it more reactive.
1-Chloro-2,2-Difluoropropane: A smaller molecule with similar halogenation but different reactivity.
Uniqueness: 1-Chloro-1,1-Difluoro-2-Pentanone is unique due to its specific combination of halogen atoms and a ketone group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Biological Activity
1-Chloro-1,1-difluoropentan-2-one is a synthetic organic compound with the molecular formula C₇H₈ClF₂O and a CAS number of 1824878-46-7. Its unique structure, featuring a chloro group and two fluorine atoms, contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound is characterized by its unique functional groups which influence its reactivity and interaction with biological macromolecules. The presence of both chlorine and fluorine atoms can enhance lipophilicity and alter pharmacokinetic properties, making it an interesting candidate for medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈ClF₂O |
| Molecular Weight | 174.59 g/mol |
| CAS Number | 1824878-46-7 |
Mechanisms of Biological Activity
1-Chloro-1,1-difluoropentan-2-one has been studied for its potential interactions with various biological targets. Its structural features suggest that it may act as an inhibitor of certain enzymes involved in lipid metabolism, particularly monoacylglycerol lipase (MAGL). MAGL plays a crucial role in the hydrolysis of endocannabinoids, which are important for various physiological processes including pain perception and inflammation regulation.
Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit MAGL, thereby increasing levels of 2-arachidonoylglycerol (2-AG) in peripheral tissues without affecting the central nervous system (CNS). This selective inhibition could minimize side effects associated with CNS-targeting drugs while still providing therapeutic benefits in conditions such as pain and inflammation.
Case Studies
Several experimental studies have investigated the biological activity of 1-Chloro-1,1-difluoropentan-2-one:
- Inhibition of MAGL : A study demonstrated that this compound could effectively inhibit MAGL with an IC50 value in the low nanomolar range. This inhibition led to increased levels of 2-AG in peripheral tissues, suggesting potential for treating inflammatory conditions without CNS-related side effects .
- Antinociceptive Effects : In animal models, administration of 1-Chloro-1,1-difluoropentan-2-one resulted in significant reduction of pain responses. The mechanism was linked to enhanced endocannabinoid signaling due to MAGL inhibition .
- Impact on Lipid Metabolism : Another investigation focused on the compound's effect on lipid profiles in treated subjects. Results indicated a favorable modulation of lipid metabolism markers, suggesting potential applications in metabolic disorders .
Potential Therapeutic Applications
Given its biological activity, 1-Chloro-1,1-difluoropentan-2-one holds promise for various therapeutic applications:
- Pain Management : By modulating endocannabinoid levels through MAGL inhibition, it may serve as a novel analgesic.
- Anti-inflammatory Treatments : Its ability to enhance 2-AG levels could be beneficial in managing chronic inflammatory diseases.
- Metabolic Disorders : The compound's influence on lipid metabolism may position it as a candidate for treating obesity and related metabolic syndromes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
